![molecular formula C25H23NO4S B6478777 3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 929440-78-8](/img/structure/B6478777.png)
3-(4-methoxyphenyl)-2-methyl-9-[2-(thiophen-2-yl)ethyl]-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a chromeno[8,7-e][1,3]oxazin-4-one moiety, a thiophene ring, and a 4-methoxyphenyl group. Chromeno[8,7-e][1,3]oxazin-4-one is a heterocyclic compound that is part of many biologically active molecules. The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is known to contribute to various biological activities . The 4-methoxyphenyl group is a common substituent in many organic compounds and can influence the compound’s physical, chemical, and biological properties.
Wissenschaftliche Forschungsanwendungen
- Anti-inflammatory : Thiophenes often exhibit anti-inflammatory effects, making them valuable in managing inflammatory conditions .
- Anti-psychotic : Certain thiophene-containing compounds have shown promise in treating psychiatric disorders .
- Anti-arrhythmic : VU0617671-1 might influence cardiac rhythm disturbances .
- Anti-anxiety : Thiophenes can modulate anxiety-related pathways .
- Anti-fungal : Investigate its antifungal activity against specific pathogens .
Tyrosinase Inhibition
Tyrosinase plays a crucial role in melanin synthesis. VU0617671-1 could be a potent tyrosinase inhibitor, potentially useful in treating hyperpigmentation disorders .
Antifungal Activity
Evaluate VU0617671-1’s antifungal properties against various fungi, including Fusarium graminearum (Fg), Rhizoctonia solani (Rs), Botrytis cinerea (Bc), and Colletotrichum capsici (Cc) .
Novel Derivatives
Use VU0617671-1 as a starting point to synthesize novel derivatives, such as pyrimidine-2-thiol, pyrazole, and pyran compounds .
Wirkmechanismus
Target of Action
The primary targets of VU0617671-1 are yet to be definitively identified. The compound contains a thiophene moiety, which is known to be a key component in many pharmacologically active heterocyclic compounds . Thiophene derivatives have been reported to possess a wide range of therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets through hydrogen bonding . This interaction can lead to changes in the function of the target molecules, resulting in the observed therapeutic effects .
Biochemical Pathways
The biochemical pathways affected by VU0617671-1 are likely to be diverse, given the wide range of therapeutic properties associated with thiophene derivatives . For instance, thiophene derivatives can inhibit kinases, enzymes that play a key role in signal transduction pathways . By inhibiting these enzymes, thiophene derivatives can potentially disrupt the signaling pathways that drive disease processes .
Pharmacokinetics
The lipophilicity of a compound can influence its cellular uptake . Therefore, the lipophilicity of VU0617671-1 could potentially impact its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of VU0617671-1’s action are likely to be diverse, reflecting the wide range of therapeutic properties associated with thiophene derivatives . For example, by inhibiting kinases, VU0617671-1 could potentially disrupt cellular signaling pathways, leading to changes in cell behavior .
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-9-(2-thiophen-2-ylethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4S/c1-16-23(17-5-7-18(28-2)8-6-17)24(27)20-9-10-22-21(25(20)30-16)14-26(15-29-22)12-11-19-4-3-13-31-19/h3-10,13H,11-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUNPAJZYBOZGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C3=C(C=C2)OCN(C3)CCC4=CC=CS4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-2-methyl-9-(2-(thiophen-2-yl)ethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.